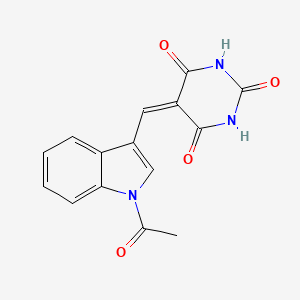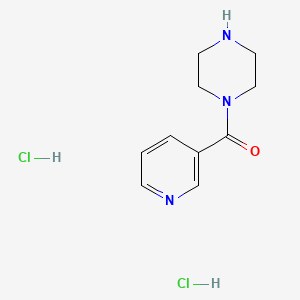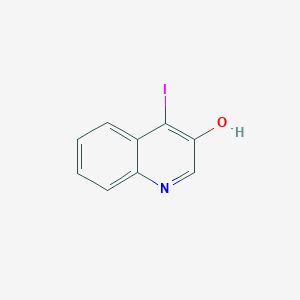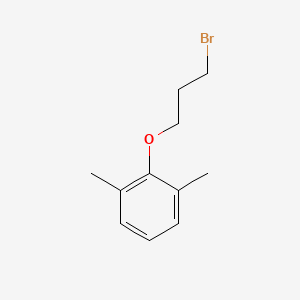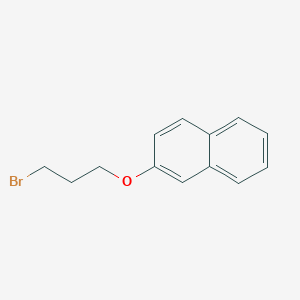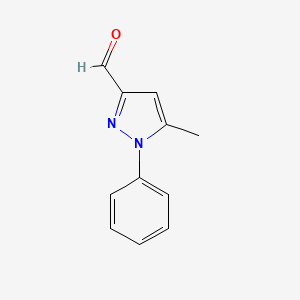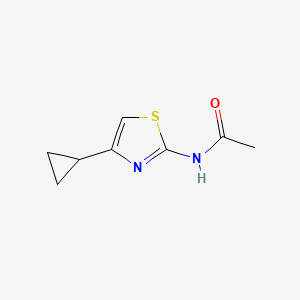
N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds like N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been studied . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Applications De Recherche Scientifique
Anticancer Activity
N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide derivatives have been extensively studied for their potential anticancer activities. For example, a study synthesized and evaluated 5-methyl-4-phenyl thiazole derivatives as anticancer agents. These compounds exhibited selective cytotoxicity against certain cancer cell lines, indicating their potential in cancer treatment (Evren et al., 2019). Similarly, another study focused on the synthesis of novel thiazole derivatives, which showed promising anticancer activity against various cancer cell lines, including renal, leukemia, colon, breast, and melanoma (Lesyk et al., 2007).
Antimicrobial Activity
These compounds also demonstrate significant antimicrobial properties. One study synthesized and tested thiazole derivatives for their in vitro antibacterial and antifungal activities, revealing effectiveness against a range of microbial strains (Praveen et al., 2013). In another research, novel thiazole derivatives were synthesized and screened for anti-bacterial and anti-fungal activities, showing significant potential as antimicrobial agents (Saravanan et al., 2010).
Anti-Diabetic Potential
A study focused on the synthesis of bi-heterocyclic compounds, including this compound derivatives, which were evaluated for their potential as anti-diabetic agents. These compounds showed promising results in enzyme inhibition studies, suggesting their potential in diabetes treatment (Abbasi et al., 2020).
Optoelectronic Properties
Thiazole-based compounds, including derivatives of this compound, have been investigated for their optoelectronic properties. For instance, a study synthesized thiazole-containing monomers and evaluated their optoelectronic properties, demonstrating their potential in the field of conducting polymers (Camurlu & Guven, 2015).
Orientations Futures
Thiazoles, which “N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide” is a part of, have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions of research on “this compound” could involve further exploration of these properties and potential applications.
Mécanisme D'action
Target of Action
Similar compounds, such as benzothiazole derivatives, have been found to exhibit anti-tubercular activity . Therefore, it’s possible that this compound may also target the same or similar biological entities.
Mode of Action
tuberculosis . If N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide shares a similar mode of action, it may interact with its targets to inhibit their function, leading to the suppression of the disease-causing organism.
Biochemical Pathways
tuberculosis , suggesting that they may affect the biochemical pathways related to the growth and proliferation of this organism.
Pharmacokinetics
The molecular weight of the compound is 18225 g/mol, which may influence its bioavailability and pharmacokinetics.
Result of Action
Propriétés
IUPAC Name |
N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-5(11)9-8-10-7(4-12-8)6-2-3-6/h4,6H,2-3H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFZHCUWTOLCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601283229 | |
| Record name | N-(4-Cyclopropyl-2-thiazolyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324579-96-6 | |
| Record name | N-(4-Cyclopropyl-2-thiazolyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324579-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Cyclopropyl-2-thiazolyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


